

A Comprehensive Technical Guide to 2-Amino-4-hydroxy-6-methylpyrimidine

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Compound of Interest

Compound Name: 2-Amino-4-hydroxy-6-methylpyrimidine

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For researchers, scientists, and professionals in drug development, **2-amino-4-hydroxy-6-methylpyrimidine** stands as a crucial heterocyclic building block. Its versatile structure is a cornerstone in the synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and its role as a precursor in the development of therapeutic agents.

Chemical Identity and Nomenclature

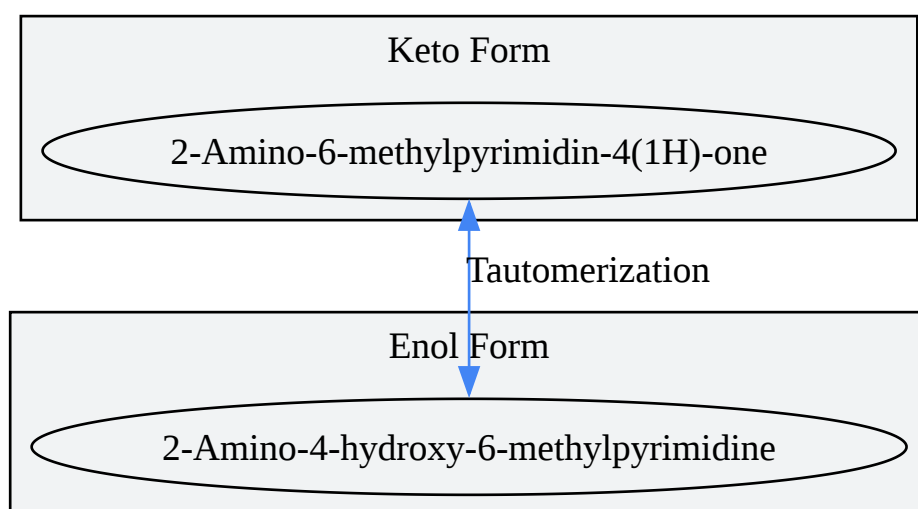
The compound exists in tautomeric forms, predominantly as the keto (pyrimidinone) form and the enol (pyrimidinol) form. This tautomerism is a key feature of its chemical reactivity.

IUPAC Name: The preferred IUPAC name for this compound is 2-amino-6-methylpyrimidin-4(1H)-one[1]. Other systematic names include 2-amino-4-methyl-1H-pyrimidin-6-one and 2-amino-6-methyl-1,4-dihydropyrimidin-4-one[1][2]. The name **2-Amino-4-hydroxy-6-methylpyrimidine** is also widely used, representing the enol tautomer[1][3].

Synonyms: The compound is known by a variety of synonyms in literature and commercial listings. These include:

- 2-Amino-6-methyl-4-pyrimidinol[3][4][5]
- 2-Amino-6-methylpyrimidin-4-ol[1][3]

- 6-Methylisocytosine[1][5]
- 4-Methylisocytosine[1][3]
- Mecytosine[1][3]
- Superacil[1][3]
- Superacyl[1][3]
- CAS Registry Number: 3977-29-5[1][2][3]



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Physicochemical Properties

A summary of the key quantitative data for **2-amino-4-hydroxy-6-methylpyrimidine** is presented below. These properties are essential for its application in chemical synthesis and biological assays.

Property	Value	Source
Molecular Formula	C ₅ H ₇ N ₃ O	[1] [2] [3] [5] [6]
Molecular Weight	125.13 g/mol	[1] [5] [6] [7]
Melting Point	>300 °C	[8] [9]
pKa	10.03 ± 0.50 (Predicted)	[8]
LogP (Octanol/Water Partition Coefficient)	0.073 (Crippen Method)	[7]
Water Solubility (log10ws)	-0.66 (Crippen Method)	[7]
Appearance	White to almost white or cream powder/crystal	[4] [8] [10]

Experimental Protocols: Synthesis

2-Amino-4-hydroxy-6-methylpyrimidine serves as a starting material for synthesizing more complex heterocyclic compounds with potential therapeutic applications. Below are detailed methodologies for key syntheses.

Synthesis of Schiff Base Derivatives

A common synthetic route involves the creation of Schiff bases, which can then be used to generate a variety of heterocyclic systems.

Protocol:

- Schiff Base 1 Formation: Equal molar amounts of **2-amino-4-hydroxy-6-methylpyrimidine** and 3-amino acetophenone (0.01 mol each) are dissolved in 30 mL of ethanol.
- Three drops of glacial acetic acid are added as a catalyst.
- The mixture is refluxed for 3 hours.
- After cooling, the solution is left to stand for 24 hours.

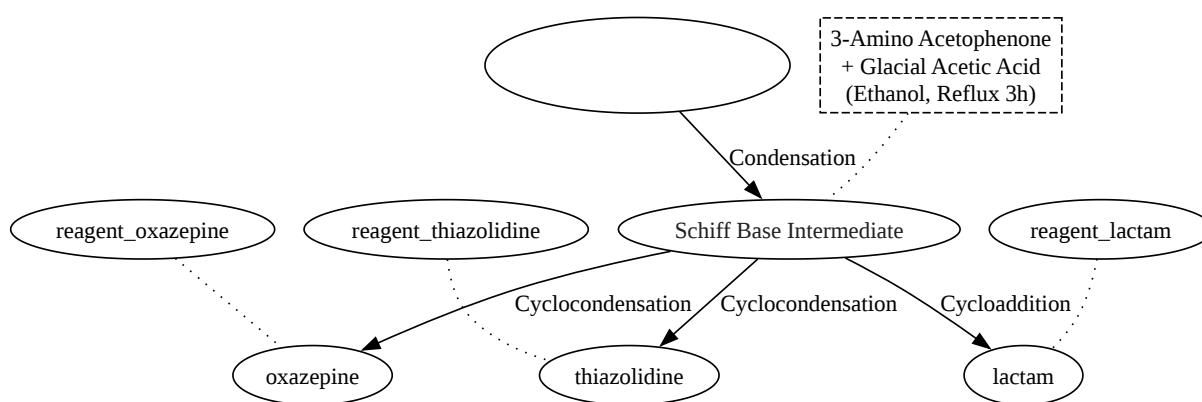
- The resulting precipitate is filtered and recrystallized from ethanol to yield the Schiff base derivative[11][12].

Synthesis of Heterocyclic Derivatives from Schiff Bases

The synthesized Schiff base can be a precursor for various heterocyclic compounds like oxazepine, β -lactam, and thiazolidine derivatives.

Protocol for Oxazepine Derivatives:

- Dissolve 0.001 mol of the Schiff base derivative (from the previous protocol) in 25 mL of dry benzene.
- Add 0.001 mol of an acid anhydride (e.g., phthalic anhydride, maleic anhydride).
- The mixture is refluxed for 8-10 hours.
- The solvent is evaporated under reduced pressure.
- The resulting solid product is washed with a small amount of ether and then recrystallized from ethanol[11].



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Biological Activity and Signaling Pathways

While **2-amino-4-hydroxy-6-methylpyrimidine** is primarily a synthetic intermediate, its derivatives have shown significant biological activities, including anticancer, antiviral, and anti-inflammatory properties[3][7]. The pyrimidine scaffold is a well-established pharmacophore that can interact with various biological targets[3].

Anti-inflammatory Activity via Wnt/ β -catenin Pathway

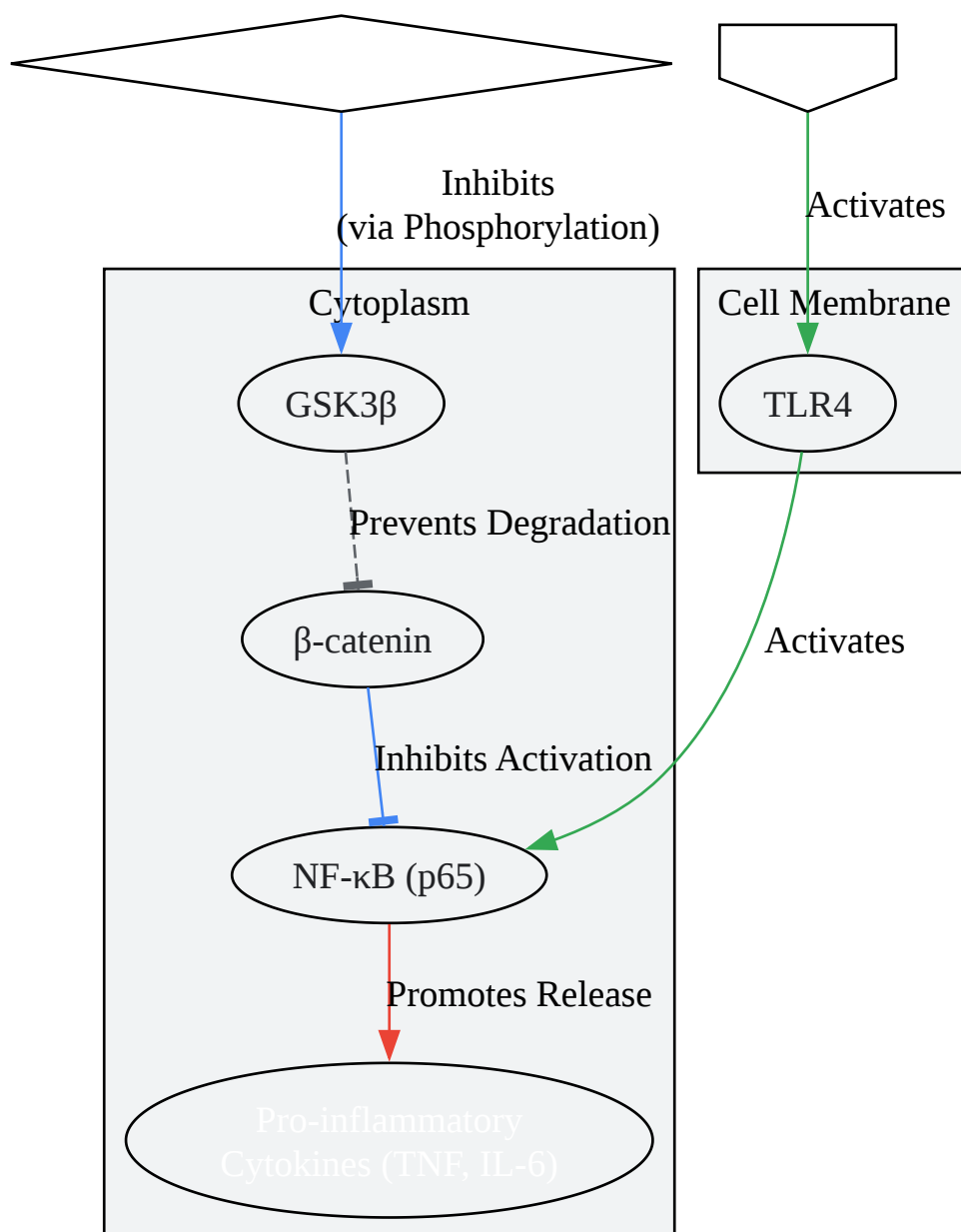
A notable derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been identified as an activator of the canonical Wnt/ β -catenin signaling pathway. This pathway is crucial in cell proliferation, embryogenesis, and inflammation control.

In primary human monocytes, AMBMP demonstrates a dual role. While it can induce a pro-inflammatory response in naive cells, it acts as a potent suppressor of inflammation when these cells are engaged by Toll-like receptor (TLR) ligands like LPS (lipopolysaccharide)[8].

The mechanism involves:

- **TLR Activation:** TLRs (e.g., TLR4) are activated by pathogen-associated molecular patterns like LPS. This typically triggers a pro-inflammatory cascade involving the activation of NF- κ B.
- **AMBMP Intervention:** AMBMP treatment leads to the inhibitory phosphorylation of GSK3 β (Glycogen Synthase Kinase 3 β) at the Ser9 residue.
- **β -catenin Accumulation:** Inactivated GSK3 β can no longer phosphorylate β -catenin, preventing its degradation. This leads to the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus.
- **Suppression of Inflammation:** The accumulation of β -catenin is associated with the abrogation of NF- κ B (p65) phosphorylation, which ultimately suppresses the production and release of pro-inflammatory cytokines like TNF, IL-6, and IL-12[8].

This anti-inflammatory action makes AMBMP and similar derivatives promising candidates for treating acute and chronic inflammatory conditions[8].



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Antiviral and Anticancer Potential

Derivatives of **2-amino-4-hydroxy-6-methylpyrimidine** are being investigated for their antiviral and anticancer properties[3][7]. The mechanism of action for antiviral activity is often linked to the inhibition of purine synthesis, which is essential for viral replication[5]. As a purine analog, derivatives can interfere with the synthesis of DNA and RNA, thereby halting viral propagation[5]. Similarly, its role as a precursor in synthesizing novel pyrimidine derivatives has

led to compounds with cytotoxic activity against various cancer cell lines, such as HCT116 and MCF7[13].

Conclusion

2-Amino-4-hydroxy-6-methylpyrimidine is a foundational molecule in medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity allow for the creation of diverse heterocyclic compounds. The demonstrated anti-inflammatory, anticancer, and antiviral activities of its derivatives highlight the therapeutic potential of this chemical scaffold. Further exploration of structure-activity relationships will undoubtedly lead to the development of novel and potent therapeutic agents for a range of diseases.

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